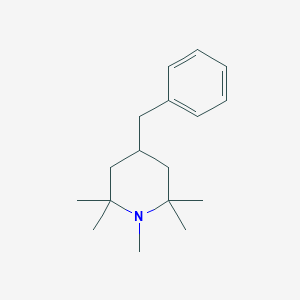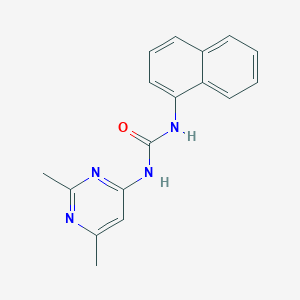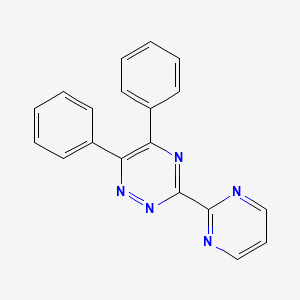
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- is an organic compound with the molecular formula C20H14N4. It is a member of the triazine family, characterized by a triazine ring substituted with phenyl and pyrimidinyl groups. This compound is known for its applications in various fields, including analytical chemistry and coordination chemistry .
Preparation Methods
The synthesis of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- has several scientific research applications:
Analytical Chemistry: It is used as a chromogenic reagent for the spectrophotometric determination of iron and other metals.
Coordination Chemistry: The compound forms stable complexes with transition metals, making it useful in studying metal-ligand interactions.
Biological Studies: It is employed in the development of chelating agents for biomedical applications, including metal ion detection and removal.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- involves its ability to form stable complexes with metal ions. The triazine ring acts as a chelating agent, binding to metal ions through nitrogen atoms. This interaction is crucial in its applications as a chromogenic reagent and in coordination chemistry . The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are primarily related to metal ion coordination and chelation .
Comparison with Similar Compounds
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- can be compared with other similar compounds, such as:
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: This compound is also a triazine derivative with similar applications in metal ion detection and coordination chemistry.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its strong chelating properties, it is widely used in analytical chemistry for metal ion determination.
1,10-Phenanthroline: Another chelating agent used in metal ion detection, with a different structural framework but similar applications.
The uniqueness of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives .
Properties
CAS No. |
602279-35-6 |
|---|---|
Molecular Formula |
C19H13N5 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
5,6-diphenyl-3-pyrimidin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C19H13N5/c1-3-8-14(9-4-1)16-17(15-10-5-2-6-11-15)23-24-19(22-16)18-20-12-7-13-21-18/h1-13H |
InChI Key |
WQJVQMYFFWXVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
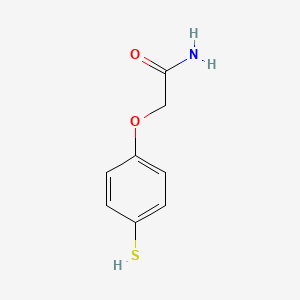
![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
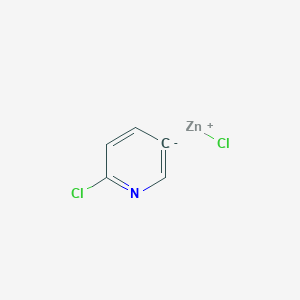

![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)

